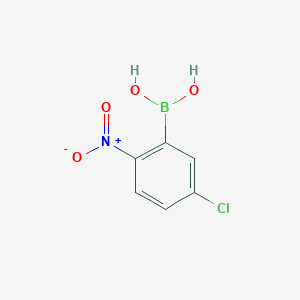![molecular formula C8H7ClN2 B1365167 2-クロロ-5-メチル-1H-ベンゾ[d]イミダゾール CAS No. 4887-94-9](/img/structure/B1365167.png)
2-クロロ-5-メチル-1H-ベンゾ[d]イミダゾール
概要
説明
2-Chloro-5-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 4887-94-9 and Linear Formula: C8H7ClN2 . It is a solid substance under normal conditions .
Synthesis Analysis
Imidazole synthesis has seen significant advances in recent years . The synthesis of substituted imidazoles, such as 2-Chloro-5-methyl-1H-benzo[d]imidazole, is often achieved through regiocontrolled synthesis . This process emphasizes the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methyl-1H-benzo[d]imidazole is represented by the Inchi Code: 1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) . It has a molecular weight of 166.61 .Chemical Reactions Analysis
Imidazole compounds, including 2-Chloro-5-methyl-1H-benzo[d]imidazole, are key components to functional molecules used in a variety of applications . They are often involved in reactions that construct bonds during the formation of the imidazole .Physical And Chemical Properties Analysis
2-Chloro-5-methyl-1H-benzo[d]imidazole is a solid substance that should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
医薬品
“2-クロロ-5-メチル-1H-ベンゾ[d]イミダゾール”は医薬品に使用されます . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成などのさまざまな生物学的活性を示します .
医薬品候補
この化合物は、医薬品候補の開発にも使用されます . イミダゾールは、新薬開発において重要な合成子となっています .
遷移金属触媒用リガンド
“2-クロロ-5-メチル-1H-ベンゾ[d]イミダゾール”は、遷移金属触媒のリガンドとして使用されます . これらの触媒は、さまざまな化学反応で使用されます。
分子機能材料
この化合物は、他の分子機能材料の開発に使用されます . これらの材料は、電子工学、フォトニクス、エネルギー貯蔵などのさまざまな分野で幅広い用途があります。
抗菌活性
“2-クロロ-5-メチル-1H-ベンゾ[d]イミダゾール”を含むイミダゾール誘導体は、抗菌活性を示しています . これらは、さまざまな細菌や真菌の増殖を阻害することができ、新しい抗菌薬の開発のための潜在的な候補となっています。
抗がん活性
イミダゾール誘導体は、抗がん活性を示しています . これらは、さまざまな癌細胞の増殖を阻害することができ、新しい抗がん薬の開発のための潜在的な候補となっています。
抗寄生虫活性
イミダゾール誘導体は、抗寄生虫活性を示しています . これらは、さまざまな寄生虫の増殖を阻害することができ、新しい抗寄生虫薬の開発のための潜在的な候補となっています。
鎮痛活性
イミダゾール誘導体は、鎮痛活性を示しています . これらは、痛みを和らげることができ、新しい鎮痛薬の開発のための潜在的な候補となっています。
作用機序
Target of Action
Imidazole derivatives are known to have a broad range of targets due to their versatile chemical structure . They are key components in many functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The presence of a chlorine atom in the 2-position and a methyl group in the 5-position of the imidazole ring may influence its interaction with targets .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects, among others .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Chloro-5-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to the inhibition of their activity, thereby altering the metabolic processes in which they are involved. Additionally, 2-Chloro-5-methyl-1H-benzo[d]imidazole can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of 2-Chloro-5-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By affecting these pathways, 2-Chloro-5-methyl-1H-benzo[d]imidazole can alter cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction. Additionally, 2-Chloro-5-methyl-1H-benzo[d]imidazole can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-5-methyl-1H-benzo[d]imidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . The stability of 2-Chloro-5-methyl-1H-benzo[d]imidazole is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Chloro-5-methyl-1H-benzo[d]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, 2-Chloro-5-methyl-1H-benzo[d]imidazole can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of 2-Chloro-5-methyl-1H-benzo[d]imidazole within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-1H-benzo[d]imidazole is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism.
特性
IUPAC Name |
2-chloro-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNSLMNALPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469680 | |
| Record name | 2-Chloro-5-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4887-94-9 | |
| Record name | 2-Chloro-5-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)



